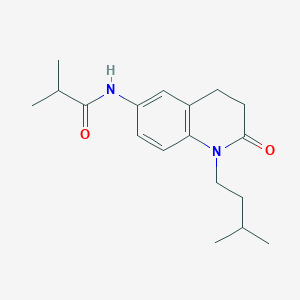

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide

Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is a synthetic amide derivative featuring a tetrahydroquinoline core substituted with an isopentyl group at position 1 and an isobutyramide moiety at position 4. The compound’s structure combines a heterocyclic scaffold with aliphatic and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

2-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-12(2)9-10-20-16-7-6-15(19-18(22)13(3)4)11-14(16)5-8-17(20)21/h6-7,11-13H,5,8-10H2,1-4H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAGUTPRWNBHIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is a well-known scaffold in drug discovery. The presence of an isobutyramide group enhances its solubility and bioavailability. The molecular formula for this compound is , indicating a complex structure with potential interactions in biological systems.

1. Neuroprotective Effects

Research indicates that derivatives of tetrahydroquinolines can exhibit neuroprotective effects. For instance, studies have shown that compounds with similar structures may protect neurons from oxidative stress and apoptosis, suggesting a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2. Antimicrobial Properties

The sulfonamide moiety present in related compounds has been associated with antibacterial activity. This compound may possess similar properties by inhibiting bacterial growth through mechanisms that involve the disruption of folate synthesis pathways.

3. Cannabinoid Receptor Modulation

Preliminary studies suggest that compounds with the tetrahydroquinoline framework can act as modulators of cannabinoid receptors. This interaction may influence appetite regulation and metabolic processes, making it a candidate for further research in metabolic disorders.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction: It could modulate the activity of receptors related to neurotransmission and immune response.

- Signal Transduction Modulation: It might affect intracellular signaling pathways that lead to altered gene expression and cellular responses.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study conducted on tetrahydroquinoline derivatives demonstrated significant neuroprotective effects against glutamate-induced toxicity in neuronal cell lines. The compound was shown to reduce cell death and increase cell viability through the activation of antioxidant pathways .

Case Study: Antimicrobial Activity

In vitro testing revealed that this compound exhibited antibacterial activity against several strains of Gram-positive bacteria. The mechanism was attributed to competitive inhibition of enzymes involved in folate metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with analogous heterocyclic cores, amide substituents, or alkyl side chains, as identified in the evidence. Key differences in structure, synthesis, and biological activity are highlighted.

Structural and Functional Group Comparisons

Key Observations :

- The target compound’s tetrahydroquinoline core distinguishes it from aliphatic amides (e.g., C4 in ) and fused heterocyclic systems (e.g., thienopyrimidine in ).

- The isopentyl group introduces steric bulk compared to smaller alkyl chains (e.g., 3-methylbutyl in C4) or aromatic substituents (e.g., pyridin-2-yl in compound 39) .

- Amide substituents in analogs (e.g., isobutyramide in compound 39 vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.